molecular formula C11H7ClF2N2O B1451913 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine CAS No. 1156364-97-4

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine

Cat. No. B1451913
CAS RN: 1156364-97-4
M. Wt: 256.63 g/mol
InChI Key: RWSHVWSBVBBPND-UHFFFAOYSA-N
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Description

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is a chemical compound with the CAS Number: 1156364-97-4 . It has a molecular weight of 256.64 and its IUPAC name is 3-chloro-6-[3-(difluoromethoxy)phenyl]pyridazine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is 1S/C11H7ClF2N2O/c12-10-5-4-9 (15-16-10)7-2-1-3-8 (6-7)17-11 (13)14/h1-6,11H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine has a molecular weight of 256.64 . It is a powder that is stored at room temperature . The compound’s InChI key is RWSHVWSBVBBPND-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of pyridazine derivatives, closely related to 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine, is in the field of corrosion inhibition. Research has shown that compounds like 3-chloro-6-phenylpyrazine exhibit significant inhibitory effects on the corrosion of mild steel in acidic media. These compounds are identified as mixed-type inhibitors, demonstrating both anodic and cathodic inhibition, with their effectiveness increasing at higher concentrations. The adsorption of these compounds onto the steel surface follows the Langmuir adsorption isotherm, involving both physisorption and chemisorption mechanisms. Spectroscopic analyses have revealed that functional groups such as NH, CO, and CN in these pyridazine derivatives play a crucial role in the adsorption process, thereby protecting the steel surface from corrosion (Olasunkanmi, Sebona, & Ebenso, 2017).

Herbicidal Activities

Another significant application is found in agriculture, where novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. Studies have reported the synthesis of compounds starting from intermediates like ethyl 2-(3-trifluoromethylphenyl)acetate, leading to derivatives that exhibit potent herbicidal activities. These compounds have been shown to inhibit chlorophyll at low concentrations and display comparable or superior herbicidal effectiveness against dicotyledonous plants when compared to commercial herbicides (Xu et al., 2008).

Medicinal Chemistry

In the realm of medicinal chemistry, heterocyclic compounds such as pyridazine analogs have demonstrated substantial pharmaceutical significance. Research into these compounds has led to the development of novel synthesized molecules with potential biological properties, including anti-tumor and anti-inflammatory activities. Structural analyses, density functional theory (DFT) calculations, and Hirshfeld surface analyses are among the techniques used to elucidate the properties and interactions of these compounds, providing insights into their potential medicinal applications (Sallam et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for this compound are not clear from the available information. It’s possible that it could have applications in various industries, given its structural similarity to trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-chloro-6-[3-(difluoromethoxy)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-5-4-9(15-16-10)7-2-1-3-8(6-7)17-11(13)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHVWSBVBBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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